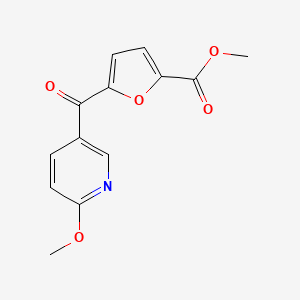

Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate

Vue d'ensemble

Description

Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H11NO5 and its molecular weight is 261.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

Chemical Formula: C13H11NO5

CAS Number: 898786-23-7

Molecular Weight: 253.23 g/mol

The compound features a furan ring substituted with a methoxy and a pyridine carbonyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the formylation and methoxylation of pyridine derivatives. Common methods include:

- Vilsmeier-Haack Reaction: This method introduces the formyl group into the pyridine ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Methoxylation: Achieved using methanol in the presence of a base such as sodium methoxide.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown:

- Inhibition of Bacterial Growth: The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. For example, it showed an MIC of 1.00 µg/mL against Staphylococcus aureus ATCC25923 .

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and HepG2. Results indicate that certain derivatives possess substantial cytotoxic activity, with IC50 values suggesting effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | HepG2 | 15.0 |

These findings highlight the potential for developing new anticancer agents based on this compound's scaffold .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Interaction with Cellular Targets: The presence of methoxy and carbonyl groups allows for hydrogen bonding and interaction with various biological macromolecules, enhancing its bioactivity.

Case Studies and Research Findings

- Antiplasmodial Activity: A study evaluated the antiplasmodial effects of related compounds, revealing that structural modifications can significantly enhance activity against Plasmodium falciparum with EC50 values as low as 0.25 µM .

- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications to the furan and pyridine moieties can lead to improved potency against specific targets, suggesting avenues for further drug development .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H11NO5

- Molecular Weight : 261.23 g/mol

- CAS Number : 898786-26-0

- Physical Properties :

- Density: 1.271 g/cm³

- Boiling Point: 429.2°C at 760 mmHg

- Refractive Index: 1.544

The compound features a furan ring substituted with a methoxypyridine moiety, contributing to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate exhibits significant anticancer properties, particularly against HeLa cell lines. Compounds related to this structure have shown weak cytotoxicity against normal cells but notable activity against cancerous cells, suggesting a selective mechanism of action that warrants further investigation .

Antimicrobial Properties

This compound has demonstrated potent antibacterial effects, particularly against strains such as Bacillus subtilis and Staphylococcus aureus. Its efficacy in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies.

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various biologically active compounds. The compound can be synthesized through several methods, including the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, leading to polysubstituted furans .

Regiospecific Synthesis

The compound is utilized in the regiospecific synthesis of polysubstituted furans, allowing for the production of mono-, di-, and tricarboxylates from different precursors. This capability enhances its utility in creating complex molecular architectures necessary for drug development .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and unique features of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Unique methoxy substitution pattern |

| Methyl 5-(4-methoxypyridine-3-carbonyl)furan-2-carboxylate | Cytotoxic | Distinct pyridine ring position |

| Methyl 5-(pyridin-3-carbonyl)furan-2-carboxylate | Anticancer | Lacks methoxy group |

This comparison highlights how the specific structural modifications influence the biological activities of these compounds.

Case Study on Anticancer Activity

A study explored the anticancer effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation in HeLa cells while sparing normal cell lines. This selectivity suggests potential for targeted cancer therapies .

Synthesis Methodology Case Study

Another research effort focused on synthesizing this compound through a tandem sequence involving Michael addition and intramolecular nucleophilic addition, showcasing its versatility as a synthetic intermediate in creating complex furan derivatives .

Propriétés

IUPAC Name |

methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-17-11-6-3-8(7-14-11)12(15)9-4-5-10(19-9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUPBZQNOFQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642173 | |

| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-26-0 | |

| Record name | Methyl 5-[(6-methoxy-3-pyridinyl)carbonyl]-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.